2-(4-Fluorophenyl)-6-methoxynaphthalene
Description
2-(4-Fluorophenyl)-6-methoxynaphthalene is a naphthalene derivative featuring a methoxy group (-OCH₃) at the 6-position and a 4-fluorophenyl substituent at the 2-position of the naphthalene core. This structural motif combines aromatic π-electron systems with electron-withdrawing (fluorine) and electron-donating (methoxy) groups, influencing its physicochemical and electronic properties.
Properties
CAS No. |
942474-98-8 |
|---|---|
Molecular Formula |
C17H13FO |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-methoxynaphthalene |
InChI |
InChI=1S/C17H13FO/c1-19-17-9-6-14-10-13(2-3-15(14)11-17)12-4-7-16(18)8-5-12/h2-11H,1H3 |
InChI Key |
FHANFSMLWBJZFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the naphthalene ring significantly impacts solubility, lipophilicity, and reactivity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Lipophilicity: Fluorinated aryl groups (e.g., 4-fluorophenyl) increase lipophilicity compared to alkyl chains (e.g., pentanoic acid in ), which may enhance blood-brain barrier penetration in neuroimaging applications .
Functional Group Diversity
- Boronic Derivatives : describes a boronic ester analog (B1) with a benzo[d][1,3,2]dioxaborol group, enabling Suzuki-Miyaura cross-coupling—a versatility absent in the target compound .
- Nitro and Methoxy Derivatives : Compounds like 2-butoxy-6-(4-nitrophenyl)naphthalene () exhibit distinct electronic profiles due to nitro groups, which are stronger electron-withdrawing groups than fluorine .
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